2-(3-Bromo-2-hydroxyphenyl)acetic acid
Description
Contextual Significance of Halogenated Phenolic Acids and Phenylacetic Acid Derivatives in Organic Chemistry and Chemical Biology
Halogenated phenolic acids and their derivatives are a noteworthy class of compounds in the fields of organic and medicinal chemistry. The incorporation of halogen atoms, such as bromine, into a phenolic structure can significantly alter its electronic and lipophilic properties, which in turn can influence its chemical reactivity and biological interactions. asu.rugoogle.com For instance, halogenation has been shown to enhance the biological activities of certain compounds. asu.ruresearchgate.net Phenolic compounds themselves are ubiquitous in nature and are key components in a variety of biologically significant molecules. acs.org
Similarly, phenylacetic acid and its derivatives are fundamental structural motifs found in numerous natural products and synthetically important molecules. youtube.comwikipedia.org They serve as versatile precursors in the synthesis of a wide range of organic compounds, including pharmaceuticals like penicillin and diclofenac. wikipedia.org The phenylacetic acid framework is also a recognized pharmacophore, with derivatives exhibiting activities such as aldose reductase inhibition and acting as hPPAR agonists. nih.govnih.gov
Rationale for Comprehensive Academic Investigation of 2-(3-Bromo-2-hydroxyphenyl)acetic acid
A thorough academic investigation of this compound is justified by its unique molecular architecture, which combines a phenylacetic acid core with both a hydroxyl and a bromo substituent. This specific arrangement of functional groups—an ortho-hydroxyl group relative to the acetic acid side chain and a meta-bromo atom—suggests the potential for distinct chemical properties and biological activities. The proximity of the hydroxyl and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. A detailed study of this compound can contribute valuable knowledge to the broader understanding of structure-activity relationships within the class of halogenated phenylacetic acids.
Overview of Current Research Landscape and Gaps Pertaining to the Compound
The current body of research specifically focused on this compound is sparse. Information is primarily available through chemical supplier catalogs and databases, which provide basic identification and some physical properties. There is a discernible lack of in-depth studies published in peer-reviewed scientific literature concerning its synthesis, comprehensive spectroscopic characterization, and exploration of its chemical reactivity and potential biological applications. This gap in the literature presents an opportunity for further research to fully elucidate the chemical and biological profile of this compound.
Scope and Objectives of the Research Outline
This article aims to provide a consolidated and scientifically rigorous overview of the existing information on this compound. The primary objectives are to:
Detail its fundamental chemical and physical properties.
Describe a plausible synthetic pathway.
Present its key spectroscopic data for structural verification.
By systematically organizing and presenting this information, this article serves as a foundational resource for future research endeavors.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCZQXGLRAKYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 2 Hydroxyphenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic compound. By analyzing the chemical shifts, coupling constants, and correlations, a precise structural model can be constructed.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 2-(3-Bromo-2-hydroxyphenyl)acetic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show a complex pattern due to the trisubstituted benzene (B151609) ring. The proton ortho to the hydroxyl group (H-6) is expected to appear as a doublet, coupled to the adjacent proton (H-5). The proton para to the hydroxyl group (H-4) would likely be a doublet of doublets, coupled to both H-5 and H-6. The proton ortho to the bromine atom (H-2) would also present as a doublet, coupled to H-4. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would appear as a singlet, as they lack adjacent protons for coupling. The acidic proton of the carboxyl group and the phenolic proton of the hydroxyl group are expected to be broad singlets, and their chemical shifts can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| -OH | 9.0 - 10.0 | broad singlet | - |
| H-6 | 7.3 - 7.5 | doublet | 7.5 - 8.5 |
| H-4 | 7.1 - 7.3 | doublet of doublets | 7.5 - 8.5, 1.5 - 2.5 |
| H-5 | 6.9 - 7.1 | doublet | 1.5 - 2.5 |
| -CH₂- | 3.6 - 3.8 | singlet | - |
Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
¹³C NMR for Carbon Skeleton Analysis and Chemical Shifts
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield-shifted signal. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded and the carbon bearing the bromine atom also showing a significant downfield shift. The methylene carbon of the acetic acid group will appear at a higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-2 | 150 - 155 |
| C-1 | 135 - 140 |
| C-4 | 130 - 135 |
| C-6 | 120 - 125 |
| C-5 | 115 - 120 |
| C-3 | 110 - 115 |
| -CH₂- | 35 - 40 |
Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H-4/H-5 and H-5/H-6), confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.net It would show correlations between the aromatic protons and their attached carbons (H-4/C-4, H-5/C-5, H-6/C-6) and between the methylene protons and the methylene carbon (-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net Key correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbons C-1 and C-2, confirming the attachment of the acetic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE effects would be anticipated between the methylene protons and the ortho-aromatic proton (H-6), which would help to confirm the conformation of the side chain relative to the aromatic ring. libretexts.org
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The phenolic O-H stretch would likely appear as a broad band around 3200-3600 cm⁻¹. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would likely be observed in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| 3200-3600 | O-H stretch (phenol) | Broad, Medium |
| 2850-3000 | C-H stretch (aromatic and aliphatic) | Medium |
| 1700-1725 | C=O stretch (carboxylic acid) | Strong, Sharp |
| 1450-1600 | C=C stretch (aromatic) | Medium |
| 1200-1300 | C-O stretch (acid and phenol), O-H bend (phenol) | Strong |
| Below 700 | C-Br stretch | Medium |
Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic C=C stretching vibrations are expected to be prominent in the Raman spectrum. The C-Br stretch should also be Raman active. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.
Table 4: Predicted Raman Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3000-3100 | C-H stretch (aromatic) | Strong |
| 1550-1600 | C=C stretch (aromatic) | Strong |
| 1700-1725 | C=O stretch (carboxylic acid) | Weak |
| Below 700 | C-Br stretch | Medium |
Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
The electronic absorption spectrum of this compound is primarily determined by its chromophore, the substituted benzene ring. The key features arise from π→π* and n→π* electronic transitions. The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the presence of the hydroxyl (-OH), bromo (-Br), and acetic acid (-CH₂COOH) substituents.
The hydroxyl group is a powerful auxochrome that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene bands. The bromine atom, another auxochrome, also contributes to a bathochromic shift. The lone pairs of electrons on the oxygen and bromine atoms can participate in resonance with the aromatic π-system, influencing the energy of the molecular orbitals. The acetic acid group, being largely insulated from the ring by the methylene (-CH₂) bridge, is expected to have a minor electronic effect compared to the directly attached hydroxyl and bromo groups.
The spectrum would likely show strong absorptions corresponding to π→π* transitions of the aromatic system. A weaker absorption band, corresponding to the n→π* transition of the carbonyl group in the carboxylic acid, may also be observable, though it is often obscured by the more intense π→π* bands. The exact absorption maxima (λmax) would be sensitive to the solvent used due to solvatochromic effects, particularly in polar protic solvents that can engage in hydrogen bonding with the hydroxyl and carboxyl groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. The calculated monoisotopic mass of this compound (C₈H₇BrO₃) is 229.9602 Da. An experimental HRMS measurement would aim to confirm this exact mass, typically within a few parts per million (ppm) of the theoretical value.
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, fragmentation would likely proceed through several key pathways. A prominent feature in the mass spectrum would be the isotopic signature of the bromine atom, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes, separated by approximately 2 m/z units.
Expected fragmentation pathways include:
Loss of water (H₂O): An initial loss of water (18.01 Da) from the molecular ion is possible, involving the carboxylic acid and phenolic hydroxyl groups.
Loss of the carboxyl group: Cleavage of the C-C bond between the methylene group and the phenyl ring can lead to the loss of the carboxymethyl radical (•CH₂COOH, 59.01 Da) or the formation of a key fragment ion via loss of formic acid (HCOOH, 46.01 Da) or through decarboxylation (-CO₂, 44.00 Da) followed by rearrangement.
Benzylic cleavage: The most common fragmentation pathway for phenylacetic acids is the cleavage of the bond between the aromatic ring and the acetic acid side chain, leading to the formation of a tropylium-like ion. The initial molecular ion would likely lose the carboxyl group to form a m/z 185/187 ion.
Loss of bromine: Subsequent fragmentation could involve the loss of the bromine atom (78.92 Da or 80.92 Da).
Table 1: Predicted HRMS Fragments for this compound
| Predicted Fragment Ion (Structure) | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description of Loss |
|---|---|---|---|---|
| [M]⁺ | C₈H₇BrO₃ | 229.9602 | 231.9582 | Molecular Ion |
| [M - H₂O]⁺ | C₈H₅BrO₂ | 211.9497 | 213.9476 | Loss of water |
| [M - COOH]⁺ | C₇H₆BrO | 184.9602 | 186.9582 | Loss of carboxyl radical |
| [M - CH₂COOH]⁺ | C₆H₄BrO | 170.9446 | 172.9425 | Loss of carboxymethyl radical |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly
While a crystal structure for this compound is not available, extensive data for the closely related compound 3-bromo-2-hydroxybenzoic acid provides a robust model for predicting its solid-state architecture. nih.govnih.gov The primary difference is the absence of the methylene spacer in the benzoic acid analogue.
In the solid state, the phenyl ring of this compound is expected to be nearly planar. The bond lengths and angles within the bromohydroxyphenyl moiety should be comparable to those observed in 3-bromo-2-hydroxybenzoic acid. nih.gov For instance, the C-Br bond length is expected to be around 1.90 Å, and the C-O bond of the phenolic hydroxyl group would be approximately 1.35 Å. The internal angles of the benzene ring will likely show slight distortions from the ideal 120° due to the electronic effects of the substituents. The key distinction for the title compound would be the tetrahedral geometry around the sp³-hybridized methylene carbon, with C-C and C-H bond lengths around 1.51 Å and 1.09 Å, respectively, and bond angles close to 109.5°. The carboxylic acid group itself would be planar.
Table 2: Representative Bond Lengths and Angles from the Analogue 3-Bromo-2-hydroxybenzoic acid
| Parameter | Atoms Involved | Observed Value (Å or °) nih.gov | Expected Relevance to Title Compound |
|---|---|---|---|
| Bond Length | C-Br | 1.896 | Highly relevant |
| Bond Length | C-OH (phenolic) | 1.349 | Highly relevant |
| Bond Length | C=O (carboxyl) | 1.216 | Relevant for the carboxyl group |
| Bond Length | C-OH (carboxyl) | 1.309 | Relevant for the carboxyl group |
| Bond Angle | C-C-Br | 121.2 | Highly relevant |
| Bond Angle | C-C-OH (phenolic) | 120.9 | Highly relevant |
Data from the crystal structure of 3-bromo-2-hydroxybenzoic acid. nih.gov
The supramolecular assembly of the title compound in the crystal lattice would be governed by a combination of strong and weak intermolecular interactions.
Hydrogen Bonding: Based on the structure of its benzoic acid analogue, two primary hydrogen bonding motifs are expected. nih.gov
An intramolecular O-H···O hydrogen bond between the phenolic hydroxyl (donor) and the carbonyl oxygen of the acetic acid group (acceptor). This is a very stable six-membered ring interaction.
An intermolecular O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This interaction typically forms a centrosymmetric dimer, creating a robust R²₂(8) ring motif, which is a hallmark of carboxylic acid crystal structures. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis basic atom (like an oxygen atom) on a neighboring molecule. nih.gov This type of directional interaction can play a significant role in organizing molecules into specific packing arrangements. mdpi.com
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules stack on top of each other. In halogenated aromatic compounds, these interactions are often offset to minimize electrostatic repulsion.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for organic molecules, especially those with conformational flexibility and multiple hydrogen bonding sites. Different polymorphs can arise from different molecular conformations (conformational polymorphism) or different packing arrangements of the same conformer. Although no polymorphs of this compound have been reported, its structural features make their existence a distinct possibility under different crystallization conditions.
Computational and Theoretical Investigations of 2 3 Bromo 2 Hydroxyphenyl Acetic Acid
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectral Prediction
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the excited states of a molecule and predict its electronic absorption spectrum (UV-Vis). TD-DFT calculations would determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.
The analysis would identify the nature of the electronic transitions, for instance, whether they are π → π* transitions localized on the phenyl ring or n → π* transitions involving the lone pairs of the oxygen atoms. The predicted UV-Vis spectrum would be compared with experimental data if available.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For 2-(3-Bromo-2-hydroxyphenyl)acetic acid, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, making them sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group and the acidic proton of the carboxylic acid would be regions of positive potential. This map provides a valuable guide to the molecule's intermolecular interactions and chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For this compound, QSAR studies can provide valuable mechanistic insights into its potential biological effects, such as enzyme inhibition, antioxidant capacity, or herbicidal activity. mdpi.comchemmethod.com
A hypothetical QSAR study for a series of substituted 2-hydroxyphenylacetic acids, including the bromo-substituted title compound, would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure and are typically categorized as 1D, 2D, or 3D.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors for this compound | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and flexibility. imist.ma |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Shape Indices | Molecular size, branching, and polarity based on the 2D graph. imist.ma |
| 3D Descriptors | Van der Waals Surface Area, Dipole Moment, HOMO/LUMO Energies | 3D shape, electronic properties, and reactivity. researchgate.net |
Once these descriptors are calculated for a training set of molecules with known biological activities (e.g., IC50 values for enzyme inhibition), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. imist.ma For instance, a potential QSAR model for the antioxidant activity of phenolic compounds, a relevant class for this compound, might take the form of the following equation:
log(1/IC50) = β₀ + β₁(HOMO) + β₂(TPSA) + β₃(logP)
In this equation, HOMO (Highest Occupied Molecular Orbital) energy could represent the electron-donating ability, TPSA the polarity and hydrogen bonding capacity, and logP the lipophilicity of the molecule. imist.maresearchgate.net The coefficients (β) would be determined by the regression analysis. A statistically validated model can then be used to predict the activity of new or untested compounds and to understand which structural features are crucial for the observed biological effect. For this compound, the presence of the bromine atom and the hydroxyl and carboxylic acid groups would significantly influence these descriptors, suggesting their key roles in its potential biological activities. The bromine atom, for instance, would increase lipophilicity and could engage in halogen bonding, while the phenolic hydroxyl group is a known antioxidant moiety. imist.maacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
An MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. researchgate.net This generates a trajectory of atomic positions and velocities, from which various properties can be analyzed.
Key insights from hypothetical MD simulations of this compound could include:
Solvation and Hydrogen Bonding: Simulations in an aqueous environment would reveal the stability of the hydration shell around the molecule. The carboxylic acid and hydroxyl groups would be expected to form strong hydrogen bonds with water molecules, influencing the molecule's solubility and orientation at interfaces. nih.gov
Conformational Flexibility: The simulation would track the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety. This would reveal the preferred conformations of the molecule in solution and the energy barriers between them.
Interaction with Membranes: By simulating the molecule in the presence of a model lipid bilayer, one could investigate its ability to partition into or permeate through the membrane. mdpi.com The interplay between the hydrophilic carboxylic acid group and the more lipophilic bromo-phenyl ring would dictate its position and orientation within the membrane, which is crucial for its potential as a drug or bioactive compound. nih.gov
Table 2: Potential MD Simulation Parameters and Observables
| Simulation Parameter | Typical Value/Method | Observable Property |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |
| Ensemble | NVT (constant volume, temperature), NPT (constant pressure, temperature) | Controls the thermodynamic conditions of the simulation. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration over which the system's dynamics are observed. researchgate.net |
| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Hydrogen Bond Analysis | Quantifies conformational stability, local solvent structure, and specific interactions. biointerfaceresearch.com |
The results of such simulations can provide a dynamic picture that complements the static view from QSAR models, for instance, by showing how the molecule adapts its shape to fit into a binding pocket of an enzyme, a process critical for drug design. dntb.gov.uanih.gov
Reactivity Predictions and Mechanistic Pathway Elucidation through Computational Methods
Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of its chemical reactions. nih.gov For this compound, these methods can predict sites of electrophilic or nucleophilic attack, determine reaction barriers, and map out entire reaction pathways. nih.gov
One key aspect of reactivity is the distribution of electron density in the molecule. This can be visualized through maps of the electrostatic potential (ESP), where electron-rich areas (negative potential) are susceptible to electrophilic attack, and electron-poor areas (positive potential) are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be electron-rich, while the acidic protons would be electron-poor.
DFT calculations can also be used to model specific reactions. For example, the antioxidant activity of phenolic compounds often involves the donation of a hydrogen atom from a hydroxyl group to a free radical. nih.gov DFT can be used to calculate the bond dissociation enthalpy (BDE) of the O-H bond, with a lower BDE indicating a higher propensity for hydrogen atom donation and thus greater antioxidant potential.
Furthermore, computational methods can elucidate complex reaction mechanisms, such as electrophilic aromatic substitution or the metabolic pathways the molecule might undergo. researchgate.netnih.gov For instance, in a reaction involving the aromatic ring, calculations can determine the relative stability of the intermediate carbocations formed upon attack at different positions, thereby predicting the regioselectivity of the reaction. The directing effects of the bromo, hydroxyl, and alkylacetic acid substituents would all play a role in determining the outcome of such reactions. youtube.com
Table 3: Computational Methods for Reactivity Analysis
| Computational Method | Property Calculated | Mechanistic Insight |
| Density Functional Theory (DFT) | Electron Density, Electrostatic Potential, HOMO/LUMO energies | Identification of reactive sites and prediction of reaction types. researchgate.net |
| Transition State Theory (TST) | Activation Energies, Reaction Rate Constants | Elucidation of reaction kinetics and identification of rate-determining steps. nih.gov |
| Bond Dissociation Enthalpy (BDE) Calculation | Strength of specific chemical bonds | Prediction of susceptibility to radical-mediated reactions (e.g., antioxidant activity). |
| Reaction Path Following (e.g., IRC) | Minimum Energy Path connecting reactants and products | Detailed step-by-step visualization of the reaction mechanism. |
By combining these computational approaches, a comprehensive profile of the chemical reactivity of this compound can be constructed. This knowledge is invaluable for predicting its chemical behavior, understanding its potential metabolic fate, and designing synthetic routes for its modification. nih.govresearchgate.net
Chemical Reactivity and Derivatization of 2 3 Bromo 2 Hydroxyphenyl Acetic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol, which can be further functionalized.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group of 2-(3-bromo-2-hydroxyphenyl)acetic acid can be readily converted to its corresponding esters through various established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. For sterically hindered carboxylic acids or phenols, alternative methods like using amide acetals can be employed to achieve high yields of methyl esters. thieme-connect.com Phenols, being less nucleophilic than alcohols, generally require more reactive acylating agents than carboxylic acids for efficient esterification. libretexts.orgyoutube.com
Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. Common activating agents include thionyl chloride or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), can facilitate the direct formation of the amide bond. For sterically hindered carboxylic acids and amines, specialized methods may be necessary to achieve efficient conversion. organic-chemistry.orgnih.govorganic-chemistry.orgchimia.ch Boron-based reagents have also been developed for direct amidation under mild conditions. acs.org
| Reaction Type | Reagents and Conditions | Product Type | General Yield Range |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | Moderate to High |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (R-CONR'R'') | High |
| Amidation (Coupling Agents) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONR'R'') | Good to High |
Reduction to Alcohol and Further Derivatization
The carboxylic acid group can be reduced to a primary alcohol, 2-(3-bromo-2-hydroxyphenyl)ethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids directly, though methods involving the in-situ formation of more reactive intermediates can facilitate this reduction. researchgate.net
The resulting alcohol, 2-(3-bromo-2-hydroxyphenyl)ethanol, serves as a versatile intermediate for further derivatization. The primary alcohol can undergo a variety of reactions, including:
Oxidation: Mild oxidation can re-form the corresponding aldehyde, while stronger conditions would regenerate the carboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form esters at the newly formed alcohol.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.
Halogenation: The hydroxyl group can be replaced by a halogen using appropriate reagents (e.g., SOCl₂, PBr₃).
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Reduction of Carboxylic Acid | LiAlH₄ in THF/ether | Primary Alcohol |
| Esterification of Resulting Alcohol | Carboxylic Acid (R'COOH), Acid Catalyst | Ester |
| Etherification of Resulting Alcohol | 1. NaH 2. Alkyl Halide (R'-X) | Ether |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for chemical modification, offering opportunities for O-alkylation, O-acylation, and participation in metal chelation.
O-Alkylation and O-Acylation
O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of solvent can be crucial in directing the reaction towards O-alkylation over potential C-alkylation. pharmaxchange.info Various catalytic systems have also been developed for the O-alkylation of phenols. researchgate.netprocat.in
O-Acylation: The phenolic hydroxyl group can be esterified through O-acylation. Due to the lower reactivity of phenols compared to alcohols, this transformation is typically carried out using more reactive acylating agents than carboxylic acids, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. libretexts.org
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| O-Alkylation | Alkyl Halide (R'-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | Aryl Ether |
| O-Acylation | Acyl Chloride (R'-COCl) or Acid Anhydride ((R'CO)₂O), Base (e.g., Pyridine) | Aryl Ester |
Metal Chelation Studies
The presence of both a phenolic hydroxyl group and a carboxylic acid group in an ortho-relationship makes this compound a potential chelating agent for various metal ions. The hydroxyl and carboxylate groups can coordinate to a metal center, forming stable chelate rings. Substituted hydroxyphenylacetic acids and related structures have been shown to form complexes with a range of transition metals. organic-chemistry.orgorganic-chemistry.org The nature of the metal ion and the specific reaction conditions will dictate the stoichiometry and geometry of the resulting metal complex. Such chelation can be studied using techniques like UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. The bidentate nature of the ligand, coordinating through the phenolic oxygen and one of the carboxylate oxygens, is a common binding mode.
Modifications at the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl groups. libretexts.orgbeilstein-journals.orgmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for the synthesis of arylamines. wikipedia.orgnih.govlibretexts.orgchemspider.comorganic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a key method for synthesizing arylalkynes.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene.
| Reaction Name | Coupling Partner | Product Type | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R'-B(OH)₂) | Biaryl or Aryl-Alkene | Pd Catalyst, Base |
| Buchwald-Hartwig Amination | Amine (R'R''NH) | Arylamine | Pd Catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R') | Arylalkyne | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Heck Reaction | Alkene (CH₂=CHR') | Substituted Alkene | Pd Catalyst, Base |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The bromine substituent on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgorganic-chemistry.org The general catalytic cycle for these processes involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, followed by either transmetalation (Suzuki-Miyaura, Sonogashira) or migratory insertion (Heck), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, to form a new carbon-carbon bond. libretexts.org For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield the corresponding 3-aryl or 3-vinyl substituted 2-(2-hydroxyphenyl)acetic acid derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to the target molecule would produce 2-(2-hydroxy-3-alkynylphenyl)acetic acid derivatives, which are valuable precursors for various heterocyclic structures.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This process is catalyzed by a palladium complex in the presence of a base. byjus.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative at the C3-position of the phenyl ring.
Below is a table summarizing typical conditions for these cross-coupling reactions on aryl bromide substrates.
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine, DIPA | THF, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
This table presents generalized conditions and specific optimizations would be required for the this compound substrate.
Reductive Debromination
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is synthetically useful when the bromine atom has been employed as a directing or blocking group during a synthesis and needs to be removed in a later step. organic-chemistry.orgnih.gov This reaction would convert this compound into 2-(2-hydroxyphenyl)acetic acid. Several methods are available for the reductive dehalogenation of aryl bromides. nih.gov
Catalytic hydrogenation is a common method, often employing a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.org This method is often clean and efficient. Alternative hydride sources can also be used, such as sodium borohydride in the presence of a palladium catalyst. acs.org More recent developments include light-mediated photoredox catalysis, which can achieve the reduction of unactivated aryl bromides under mild conditions using a photosensitizer and a hydrogen atom donor. acs.orgmdpi.com
| Method | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol (B145695) solvent, room temperature, atmospheric pressure | Highly efficient and clean; may also reduce other functional groups. organic-chemistry.org |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids the use of hydrogen gas. |
| Hydride Reduction | NaBH₄, PdCl₂ | THF or Methanol solvent | A mild and functional-group-tolerant method. acs.org |
| Photoredox Catalysis | Photoredox catalyst (e.g., Ir or Ru complex), H-atom donor (e.g., Hantzsch ester), visible light | Acetonitrile or DMSO solvent, room temperature | Offers very mild reaction conditions. acs.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring (at un-substituted positions)
Electrophilic aromatic substitution (S_EAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regiochemical outcome of such a reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.
In this compound, the substituents are:
-OH (hydroxyl): A strongly activating, ortho-, para-directing group.
-Br (bromo): A deactivating, ortho-, para-directing group.
-CH₂COOH (acetic acid): A weakly deactivating, ortho-, para-directing group.
The powerful activating and directing effect of the hydroxyl group will dominate the regioselectivity of the reaction. youtube.com Electrophilic attack will be directed to the positions ortho and para to the hydroxyl group. The available unsubstituted positions are C4, C5, and C6.
Position C6: Ortho to the -OH group and favored.
Position C4: Para to the -OH group and favored.
Position C5: Meta to the -OH group and disfavored.
Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of 4- and 6-substituted products, with the precise ratio influenced by steric factors.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(3-Bromo-2-hydroxy-4-nitrophenyl)acetic acid and 2-(3-Bromo-2-hydroxy-6-nitrophenyl)acetic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | 2-(3,4-Dibromo-2-hydroxyphenyl)acetic acid and 2-(3,6-Dibromo-2-hydroxyphenyl)acetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex due to chelation of the catalyst with the -OH and -COOH groups. Protection of these groups would be necessary. |
Conversely, nucleophilic aromatic substitution on the unsubstituted, electron-rich carbon atoms of the ring is not a viable reaction pathway under normal conditions.
Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold
The structure of this compound is well-suited for the synthesis of heterocyclic systems, particularly through intramolecular reactions. The presence of a nucleophilic hydroxyl group and an electrophilic carboxylic acid group on the same molecule allows for intramolecular cyclization.
Specifically, acid-catalyzed intramolecular esterification (lactonization) can occur between the phenolic hydroxyl group and the carboxylic acid side chain. ias.ac.in This reaction would lead to the formation of a six-membered ring, resulting in an 8-bromo-3,4-dihydrocoumarin (also known as 8-bromo-3,4-dihydro-2H-1-benzopyran-2-one). youtube.com This transformation can typically be promoted by strong acids or other cyclizing agents. acs.org The resulting dihydrocoumarin (B191007) scaffold is a privileged structure found in many natural products and pharmacologically active compounds. The bromine atom remains on the heterocyclic product, allowing for further functionalization via the cross-coupling reactions described in section 5.3.1.
Investigation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics is crucial for understanding and optimizing the chemical transformations of this compound. libretexts.org For the palladium-catalyzed cross-coupling reactions mentioned, kinetic studies help to identify the rate-determining step of the catalytic cycle. researchgate.net
In many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition of the carbon-bromine bond to the palladium(0) center is considered the rate-determining step. libretexts.orgmdpi.com The reaction rate would thus be expected to show a first-order dependence on the concentration of the aryl bromide and the palladium catalyst. mdpi.comnih.gov However, the specific ligand, base, and solvent system can significantly influence the kinetics, and in some cases, transmetalation or reductive elimination can become rate-limiting. researchgate.net Reaction progress kinetic analysis (RPKA) is a powerful tool used to elucidate these mechanistic details and optimize reaction conditions, such as catalyst loading and temperature. researchgate.net
For the synthesis of heterocyclic systems via intramolecular cyclization, kinetic studies would focus on the rate of lactone formation under various catalytic conditions (e.g., different acids, concentrations, and temperatures). These studies help to determine the activation energy of the process and provide insight into the transition state of the ring-closing step.
Mechanistic Biological and Pre Synthetic Applications of 2 3 Bromo 2 Hydroxyphenyl Acetic Acid and Its Derivatives
Role as Molecular Building Blocks and Intermediates in Complex Chemical Synthesis
2-(3-Bromo-2-hydroxyphenyl)acetic acid and its structural isomers serve as versatile building blocks in organic synthesis, primarily owing to the reactivity of the bromine substituent and the directing effects of the hydroxyl and acetic acid moieties. The bromine atom can be readily displaced or involved in cross-coupling reactions, providing a convenient handle for the introduction of further functional groups and the construction of more complex molecular architectures.
A notable application of related brominated hydroxyphenylacetic acids is their use as intermediates in the synthesis of other valuable chemical entities. For instance, 2-bromo-4-hydroxyphenylacetic acid is a key precursor in the preparation of 2,4-dihydroxyphenylacetic acid. google.com This transformation typically involves the displacement of the bromine atom with a hydroxyl group, a reaction that underscores the utility of the bromo-substituent as a synthetic linchpin. While direct examples for the this compound isomer are not prevalent in the literature, its structural features suggest analogous applications. The strategic placement of the bromo, hydroxyl, and acetic acid groups allows for regioselective reactions, making it a potentially valuable starting material for the synthesis of substituted benzofurans, coumarins, and other heterocyclic systems of medicinal and material science interest.
The general class of 3,4-dihydro-2(1H)-pyridones has been recognized for its importance as building blocks in synthetic chemistry, highlighting the broader utility of functionalized cyclic compounds in constructing diverse molecular frameworks. semanticscholar.org
Exploration of Enzyme-Substrate Interactions and Reaction Mechanisms in Vitro
The structural motif of hydroxyphenylacetic acid is present in numerous biologically active molecules and is known to interact with various enzymes. The introduction of a bromine atom, as in this compound, can significantly modulate these interactions, offering a tool for probing enzyme active sites and mechanisms.
Biochemical Assay Development for Specific Enzyme Systems
While specific biochemical assays developed directly for this compound are not widely reported, the parent compound, 3-hydroxyphenylacetic acid, is a known substrate for a two-component flavoprotein aromatic hydroxylase in Pseudomonas putida. nih.gov This enzyme catalyzes the hydroxylation of 3-hydroxyphenylacetic acid to 2,5-dihydroxyphenylacetic acid. nih.gov The development of biochemical assays for such enzymes could utilize this compound or its derivatives as potential substrates or inhibitors to elucidate the enzyme's substrate specificity and catalytic mechanism. The bromine atom can serve as a probe, and its influence on binding affinity and turnover rates can provide valuable insights into the enzyme's active site topology and electronic environment.
Molecular Docking and Binding Affinity Predictions with Target Proteins (e.g., Tyrosine Kinase Inhibitors, as seen with related compounds)
Furthermore, the molecular docking of 3-bromo-2-hydroxypyridine, a compound with a similar substitution pattern on a heterocyclic ring, has been investigated for its potential as a bromodomain inhibitor. nih.gov These studies demonstrate the utility of computational methods in predicting the biological activity of brominated aromatic compounds. Given that hydroxyphenylacetic acid derivatives have been shown to inhibit protein tyrosine kinase activity, it is plausible that this compound could also exhibit such properties. nih.gov Molecular docking simulations could be employed to predict its binding orientation and affinity within the ATP-binding pocket of various tyrosine kinases, guiding the design of more potent and selective inhibitors.
| Related Compound | Target Protein/Domain | Investigative Method | Key Finding |
| Phenoxyacetic acid derivatives | COX-2 | Molecular Modeling | Elucidation of binding interactions within the active site. mdpi.com |
| 3-Bromo-2-hydroxypyridine | Bromodomain | Molecular Docking | Prediction of potential inhibitory activity. nih.gov |
| Hydroxyphenylacetic acid derivatives | Protein Tyrosine Kinase | Biological Assays | Inhibition of kinase activity. nih.gov |
Investigation of Mechanistic Pathways for Antimicrobial Activities (if present, focusing on mode of action, not efficacy)
While the specific antimicrobial efficacy of this compound is not extensively documented, the chemical functionalities present in the molecule suggest potential mechanisms of action based on related compounds. The general mechanisms of antimicrobial action for many natural and synthetic compounds involve the disruption of the cell wall or membrane integrity, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. mdpi.com
The presence of a phenolic hydroxyl group is a common feature in many antimicrobial compounds. Phenols and their derivatives can exert their antimicrobial effects by denaturing proteins and disrupting the cell membrane, leading to leakage of intracellular components and eventual cell death. The lipophilicity of the compound, which would be increased by the bromine atom, can enhance its ability to partition into the lipid-rich bacterial cell membrane.
Furthermore, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The proposed mechanism for these related compounds could involve similar interactions with bacterial membranes or key cellular targets. The investigation into the antimicrobial mode of action of this compound would likely involve studies on its effects on bacterial cell morphology, membrane potential, and the activity of key metabolic enzymes.
Applications in Materials Science as Monomers or Ligands for Functional Materials (e.g., Polymers, Metal-Organic Frameworks)
The bifunctional nature of this compound, possessing both a carboxylic acid group and a phenolic hydroxyl group, along with a reactive bromine atom, makes it a promising candidate for applications in materials science. These functional groups can act as coordination sites for metal ions or as reactive handles for polymerization reactions.
Organic ligands are crucial components in the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govnih.gov The carboxylic acid and hydroxyl groups of this compound can coordinate to metal centers, forming stable framework structures. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis. The use of aliphatic ligand-based MOFs has also been explored to enhance properties such as porosity and adsorption characteristics. mdpi.com
In polymer science, functionalized monomers are used to create polymers with specific properties. For instance, the ring-opening metathesis polymerization (ROMP) of a bromine-functionalized monomer has been used to synthesize functionalizable and degradable polymers. nih.gov The carboxylic acid and hydroxyl groups of this compound could be utilized in condensation polymerization reactions to form polyesters or polyethers. The bromine atom would remain available for subsequent functionalization of the polymer, enabling the creation of materials with tailored surface properties or for the attachment of other molecules.
Environmental Fate Studies: Mechanistic Aspects of Degradation Pathways
The environmental fate of this compound is not well-documented, but insights can be gained from studies on related brominated aromatic compounds and hydroxyphenylacetic acids. Brominated flame retardants, a class of brominated aromatic compounds, are known for their persistence in the environment. nih.govnih.govresearchgate.net Their degradation can occur through processes such as photodegradation, thermal degradation, and biodegradation. researchgate.net
The microbial degradation of aromatic compounds often proceeds through a series of enzymatic reactions that lead to ring cleavage. For example, the degradation of 3-hydroxyphenylacetic acid in Burkholderia cenocepacia involves a specific catabolic pathway that is induced by the substrate. nih.gov This pathway ultimately converts the aromatic ring into intermediates of central metabolism.
The degradation of this compound in the environment would likely involve initial transformations such as debromination, hydroxylation, and side-chain oxidation. The specific pathways would depend on the microbial communities present and the environmental conditions. The persistence of the compound would be influenced by the stability of the carbon-bromine bond and the susceptibility of the aromatic ring to enzymatic attack. Studies on the environmental fate of novel brominated flame retardants in aquatic mesocosms have shown that these compounds can be persistent in sediment, with degradation products corresponding to known photodegradation products being more pronounced in the particulate compartment. researchgate.net
Future Research Directions and Emerging Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key research objectives include:
One-Pot Syntheses: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation. For instance, a one-pot protocol for the tandem hydroxylation and bromination of a suitable precursor could significantly streamline the synthesis. rsc.org
Catalytic Methods: Investigating novel catalytic systems, such as transition-metal or enzyme-based catalysts, to improve selectivity and reduce the need for stoichiometric reagents. This could involve the catalytic halogenation or hydroxylation of an appropriate phenylacetic acid precursor.
Sustainable Reagents and Solvents: Replacing hazardous reagents and solvents with greener alternatives. An example includes using H₂O₂/HBr systems for bromination or employing ethanol (B145695) or water as reaction solvents. rsc.org Traditional methods often involve toxic precursors like benzyl (B1604629) cyanide or require harsh conditions, which modern approaches seek to avoid. erowid.orgorgsyn.org
Flow Chemistry: Implementing continuous flow reactors can enhance reaction efficiency, safety, and scalability compared to batch processing. This approach allows for precise control over reaction parameters, leading to higher yields and purity.
A comparative table of synthetic approaches is presented below.
| Synthetic Approach | Traditional Method Example | Novel/Sustainable Method Example | Key Advantages of Novel Approach |
| Hydroxylation | Nucleophilic aromatic substitution of aryl halides under harsh conditions. | ipso-Hydroxylation of an arylboronic acid precursor using aqueous hydrogen peroxide. rsc.org | Milder conditions, avoids toxic reagents, higher functional group tolerance. |
| Bromination | Use of elemental bromine. | Oxidative bromination using H₂O₂/HBr in ethanol. rsc.org | Safer reagents, less hazardous byproducts, ambient conditions. |
| Overall Process | Multi-step batch synthesis with purification at each stage. | One-pot tandem reaction in a continuous flow reactor. | Reduced waste, improved efficiency, enhanced safety and scalability. |
Exploration of Advanced Spectroscopic Techniques for Dynamic Structure Analysis
While standard spectroscopic techniques like 1D NMR and FT-IR are essential for basic structural confirmation, they provide a static picture of the molecule. The functionality of 2-(3-Bromo-2-hydroxyphenyl)acetic acid is likely influenced by its dynamic behavior, such as conformational changes, tautomerism, and intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and carboxylic acid groups).
Future research should leverage advanced spectroscopic methods to probe these dynamics:
Dynamic NMR (DNMR) Spectroscopy: DNMR can be used to study the kinetics of conformational exchange and intramolecular hydrogen bonding. numberanalytics.com By analyzing NMR spectra at various temperatures, researchers can determine thermodynamic and kinetic parameters for these processes, offering insight into the molecule's flexibility and the stability of its different conformations. numberanalytics.com
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. ipb.pt Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, helping to define the molecule's three-dimensional structure in solution. numberanalytics.com
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy can monitor changes in the molecule's vibrational modes on timescales from nanoseconds to seconds. spectroscopyonline.comwikipedia.org This would be invaluable for studying the kinetics of its synthesis, its degradation pathways, or its interaction with biological targets or materials surfaces in real-time. nih.govnih.gov
| Technique | Information Gained | Potential Application for this compound |
| Dynamic NMR (DNMR) | Kinetics and thermodynamics of molecular processes. numberanalytics.com | Quantifying the energy barriers of bond rotation and the dynamics of intramolecular hydrogen bonding. |
| 2D NOESY | Through-space correlations between nuclei. numberanalytics.com | Elucidating the preferred 3D conformation in solution. |
| Time-Resolved IR (TRIR) | Real-time structural changes during a reaction. spectroscopyonline.com | Monitoring the kinetics of its formation or its binding to a metal surface or enzyme active site. |
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research. nih.govnih.gov For this compound, these computational tools can accelerate the discovery of new applications and the design of superior derivatives.
Key avenues for AI/ML integration include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models can be developed to predict the biological activity of derivatives based on their structural features. nih.gov By training models on a dataset of similar compounds with known activities (e.g., antimicrobial, anti-inflammatory), researchers can predict the potential of new, unsynthesized derivatives of this compound.
De Novo Design with Generative AI: Generative models can design novel molecular structures based on a desired set of properties. elsevier.com Chemists could prompt a generative AI with the core scaffold of this compound and ask it to generate derivatives with optimized properties, such as enhanced binding affinity to a specific protein target or improved solubility.
ADMET Prediction: A significant hurdle in drug discovery is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. AI models can predict these properties early in the design phase, allowing researchers to prioritize compounds with a higher likelihood of success and reducing reliance on costly and time-consuming experimental testing. researchgate.net
| AI/ML Application | Objective | Expected Outcome for this compound |
| QSAR Modeling | Predict biological activity from chemical structure. nih.gov | Rapidly screen virtual libraries of derivatives to identify candidates with high predicted bioactivity. |
| Generative AI | Design novel molecules with desired properties. elsevier.com | Creation of innovative structures based on the core scaffold, optimized for specific therapeutic targets. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. researchgate.net | Early-stage filtering of derivative candidates to eliminate those with likely poor safety or bioavailability. |
Expansion into Diverse Application Areas Beyond Current Scope
The structural motifs within this compound—a bromophenol and a phenylacetic acid—are present in compounds used in a wide range of industries. This suggests that its potential applications are much broader than might be initially apparent. Research should aim to explore its utility beyond niche chemical synthesis.
Potential new application areas include:
Materials Science: Bromophenols are used as flame retardants and as monomers or stabilizers in polymer production. sinocurechem.com The carboxylic acid and hydroxyl groups of this compound could serve as reactive sites for polymerization, potentially leading to the creation of novel polyesters or polycarbonates with inherent flame resistance and other desirable properties.
Agrochemicals: Phenylacetic acid and its derivatives are used as herbicides and plant growth regulators. youtube.com The unique substitution pattern of this compound could impart novel biological activity, warranting investigation into its potential as a lead structure for new, more selective agrochemicals.
Pharmaceuticals and Nutraceuticals: Bromophenols isolated from marine algae exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govmdpi.com The antioxidant potential of this compound and its derivatives should be systematically evaluated, as they could serve as lead compounds for new therapeutic agents or as valuable additives in nutraceutical formulations. The synthesis of natural bromophenols containing a benzylic acid moiety has already been a subject of research, highlighting the interest in this class of compounds. nih.gov
Collaborative and Interdisciplinary Research Opportunities
The full potential of this compound will not be realized by any single discipline alone. Its future development hinges on fostering integrated, interdisciplinary research collaborations. nih.govnih.gov
A synergistic research model would involve:
Synthetic and Computational Chemistry: Synthetic chemists could focus on developing efficient, sustainable routes rsc.orgacs.org to produce a library of derivatives suggested by computational chemists using AI and ML models to have high potential. elsevier.com
Spectroscopy and Structural Biology: Advanced spectroscopic analysis numberanalytics.comnumberanalytics.com of these new derivatives would provide crucial data on their structure and dynamics, which can be used to refine computational models and understand structure-activity relationships. This data would be essential for structural biologists studying the compound's interaction with target proteins.
Pharmacology and Materials Science: Biologists and pharmacologists would then perform in vitro and in vivo testing to validate the predicted biological activities. nih.gov Concurrently, materials scientists could investigate the properties of polymers and other materials incorporating the compound, exploring applications from flame retardants to advanced coatings. sinocurechem.comnsf.gov
This integrated approach, where computational prediction guides experimental work and experimental results feedback to refine models, represents the most efficient path to innovation. Such a collaborative framework will accelerate the translation of fundamental chemical knowledge into practical applications, unlocking the true value of this compound.
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromo-2-hydroxyphenyl)acetic acid, and how is regioselectivity achieved?
Methodological Answer: Regioselective bromination of phenolic precursors is a common strategy. For example, bromination of 4-methoxyphenylacetic acid with Br₂ in acetic acid at room temperature yields 2-(3-Bromo-4-methoxyphenyl)acetic acid (84% yield), where the methoxy group directs bromination to the para position . To adapt this for 2-hydroxyphenyl derivatives, replace the methoxy group with a hydroxyl group. Key parameters include:
- Solvent choice : Acetic acid stabilizes intermediates and avoids over-bromination.
- Stoichiometry : Equimolar Br₂ to precursor minimizes di-substitution.
- Temperature control : Room temperature prevents side reactions.
Purification via recrystallization ensures high-purity crystals for structural validation .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: A multi-technique approach is essential:
- Single-crystal X-ray diffraction resolves substituent positions and hydrogen-bonding motifs. For example, the hydroxyl group’s coplanarity with the phenyl ring and acetic acid moiety’s tilt (~78°) are confirmed via crystallography .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons near bromine).
- Melting point analysis : Consistency with literature values (e.g., 99–102°C for brominated analogs) verifies purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The bromophenolic scaffold serves as a precursor for bioactive molecules:
- Antimitotic agents : Derivatives like Combretastatin A-4 are synthesized via Perkin condensation/decarboxylation .
- Drug discovery : The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate libraries for target screening .
- Enzyme inhibition studies : The hydroxyl and carboxylic acid groups enable interactions with metalloenzymes or kinases .
Advanced Research Questions
Q. How do electronic effects of substituents influence molecular conformation and reactivity?
Methodological Answer: Crystallographic data reveal substituent electronic effects:
| Substituent | C–C–C Angle (°) | Electronic Property |
|---|---|---|
| –OH | 118.2 | Electron-donating |
| –Br | 121.5 | Electron-withdrawing |
| –CH₂COOH | 118.4 | Moderate donating |
The larger angle at the brominated position indicates stronger electron withdrawal, altering reactivity in electrophilic substitutions. Computational studies (DFT) can quantify these effects for reaction optimization .
Q. How can hydrogen-bonding motifs in the crystal lattice inform supramolecular design?
Methodological Answer: Centrosymmetric O–H∙∙∙O dimers (R₂²(8) motif) dominate the crystal packing . This dimerization:
- Stabilizes the solid-state structure.
- Guides co-crystal design with complementary H-bond acceptors (e.g., pyridines).
Experimental workflow :
Crystallize under varying solvent conditions (e.g., DMSO vs. EtOH).
Analyze via Hirshfeld surfaces to map intermolecular interactions.
Modify substituents (e.g., –OCH₃ → –NO₂) to alter H-bond strength .
Q. What strategies resolve contradictions in regioselectivity during bromination?
Methodological Answer: Conflicting bromination positions arise from competing directing groups. Mitigation strategies include:
- Protecting groups : Acetylate the hydroxyl group to reduce its directing strength.
- Lewis acid catalysis : Use FeBr₃ to polarize Br₂ and favor para substitution.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic (para) products .
Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates.
Q. How is this compound utilized in natural product synthesis, and what are key optimization challenges?
Methodological Answer: The compound is a precursor for Combretastatin A-4 analogs. Key steps:
Perkin condensation : React with benzaldehydes under basic conditions.
Decarboxylation : Thermal or acidic removal of the acetic acid group.
Optimization challenges :
- By-product formation : Use high-purity reagents and inert atmospheres.
- Low yields : Screen catalysts (e.g., piperidine for condensation).
Crystallographic validation of intermediates ensures structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
